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molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3

5-Chlorothiazolo[5,4-b]pyridine

Cat. No. B1324408
M. Wt: 170.62 g/mol
InChI Key: XJUDBJZBIPNZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

3-Amino-6-chloropyridine-2-thiol (Q-3) (16.4 g, 103 mmol) in formic acid (80 mL) was refluxed at 110° C. for 2 h. The reaction mixture was cooled and neutralized with concentrated ammonia to pH 7. A precipitate was collected by filtration as the title compound (14.5 g). MS (m/z): 171 (M+1)+.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([SH:9])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.N.[CH:11](O)=O>>[Cl:8][C:5]1[N:4]=[C:3]2[S:9][CH:11]=[N:1][C:2]2=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)S
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
A precipitate was collected by filtration as the title compound (14.5 g)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=N1)SC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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